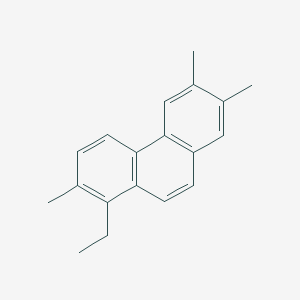

1-Ethyl-2,6,7-trimethylphenanthrene

Description

1-Ethyl-2,6,7-trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone substituted with one ethyl group and three methyl groups at positions 2, 6, and 5. Phenanthrenes with alkyl substituents, such as ethyl and methyl groups, are commonly studied for their roles in organic synthesis, environmental persistence, and applications in materials science. The ethyl and methyl groups likely influence its hydrophobicity, boiling point, and reactivity compared to unsubstituted phenanthrene .

Properties

CAS No. |

61983-72-0 |

|---|---|

Molecular Formula |

C19H20 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1-ethyl-2,6,7-trimethylphenanthrene |

InChI |

InChI=1S/C19H20/c1-5-16-12(2)6-8-18-17(16)9-7-15-10-13(3)14(4)11-19(15)18/h6-11H,5H2,1-4H3 |

InChI Key |

JBFFHXSJAQEOKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC2=C1C=CC3=C2C=C(C(=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-2,6,7-trimethylphenanthrene can be achieved through several methods. One common approach involves the dehydrogenation of terpenes and steroids. This process typically uses sulfur or selenium as dehydrogenating agents . Another method involves the use of high-potential quinones to facilitate the aromatization of polycyclic terpenoids . Industrial production methods may vary, but they often rely on the availability of natural products that can be converted into the desired aromatic compounds through chemical means.

Chemical Reactions Analysis

1-Ethyl-2,6,7-trimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into phenanthrenequinone using chromic acid.

Reduction: Reduction with hydrogen gas and Raney nickel can produce 9,10-dihydrophenanthrene.

Substitution: Electrophilic halogenation with bromine leads to the formation of 9-bromophenanthrene.

Ozonolysis: This reaction can yield diphenylaldehyde.

Common reagents and conditions for these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, and sulfuric acid for sulfonation.

Scientific Research Applications

1-Ethyl-2,6,7-trimethylphenanthrene has several scientific research applications:

Chemistry: It serves as a substrate for studying aromatic substitution and coupling reactions.

Biology: The compound’s structure makes it a useful model for studying the behavior of polycyclic aromatic hydrocarbons in biological systems.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,6,7-trimethylphenanthrene involves its interaction with molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can undergo various chemical transformations that affect its biological activity. The compound’s effects are mediated through its ability to participate in electrophilic aromatic substitution reactions, which can alter its chemical structure and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations:

Substituent Effects on Physical Properties :

- Ethyl and methyl groups in 1-Ethyl-2,6,7-trimethylphenanthrene likely increase hydrophobicity and boiling point compared to simpler benzenes (e.g., 1-Ethyl-2,3-dimethyl-benzene) due to the larger phenanthrene core and additional alkyl groups .

- Methoxy-substituted phenanthrenes (e.g., 1,2,3,4-Tetrahydro-6,7-dimethoxy-phenanthrene) exhibit higher polarity, suggesting that 1-Ethyl-2,6,7-trimethylphenanthrene would be less water-soluble .

Hazard Profile: Alkyl-substituted PAHs like 1-Ethyl-2,6,7-trimethylphenanthrene are generally less acutely toxic than nitroaromatics (e.g., TNT) but may pose long-term environmental risks due to persistence and bioaccumulation . Limited toxicological data for alkyl-PAHs in the evidence highlight the need for further study .

Synthetic Pathways :

- Ethyl and methyl groups are typically introduced via Friedel-Crafts alkylation or catalytic hydrogenation, contrasting with nitro-substituted compounds that require nitration under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.